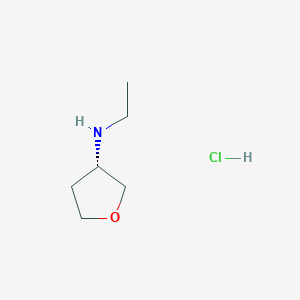

(3S)-N-Ethyloxolan-3-amine;hydrochloride

Descripción

(3S)-N-Ethyloxolan-3-amine hydrochloride (CAS: 1292369-57-3) is a chiral amine hydrochloride with the molecular formula C₆H₁₃NO·HCl and a molecular weight of 151.63 g/mol. Its IUPAC name is (3S)-oxolan-3-amine;hydrochloride, and it features an oxolane (tetrahydrofuran) ring substituted with an ethylamine group at the 3-position in the S-configuration . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules requiring chiral amine motifs. Key suppliers, such as Amadis Chemical and Aladdin Scientific, offer it with purities ≥97%, highlighting its relevance in research and industrial applications .

Propiedades

Número CAS |

1292324-50-5 |

|---|---|

Fórmula molecular |

C6H14ClNO |

Peso molecular |

151.63 |

Nombre IUPAC |

(3S)-N-ethyloxolan-3-amine;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-7-6-3-4-8-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |

Clave InChI |

HAVQHBDMAJWCIX-RGMNGODLSA-N |

SMILES |

CCNC1CCOC1.Cl |

SMILES isomérico |

CCN[C@H]1CCOC1.Cl |

SMILES canónico |

CCNC1CCOC1.Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Derivatives

The following table summarizes critical comparisons with similar compounds:

Key Findings and Differences

Cyclic vs. Acyclic Amines

- The oxolane ring in (3S)-N-Ethyloxolan-3-amine hydrochloride confers rigidity and influences its binding affinity in chiral environments, unlike linear amines like triethylamine hydrochloride , which lack stereochemical complexity .

- Duloxetine hydrochloride incorporates a naphthyloxy-thiophene scaffold, enabling serotonin-norepinephrine reuptake inhibition, a pharmacological feature absent in the simpler oxolane derivative .

Salt Forms and Solubility

Functional Group Diversity

- EDC.HCl contains a carbodiimide group critical for activating carboxylates in peptide synthesis, a functionality absent in the target compound, which is tailored for amine-based intermediates .

Industrial and Research Relevance

- Patent activity for (3S)-N-Ethyloxolan-3-amine hydrochloride (38 patents) reflects its utility in asymmetric synthesis, contrasting with Duloxetine hydrochloride , a commercially approved drug with established therapeutic use .

Métodos De Preparación

Chiral Pool Approach Using L-Malic Acid

A stereoselective route begins with L-malic acid, a naturally occurring chiral compound. The carboxylic acid groups are reduced to alcohols via lithium aluminum hydride (LiAlH$$4$$), forming a diol intermediate. Cyclization under acidic conditions (e.g., H$$2$$SO$$4$$) yields (S)-oxolan-3-ol. Subsequent mesylation (MsCl, Et$$3$$N) converts the hydroxyl group to a mesylate, enabling nucleophilic displacement with ethylamine to install the ethylamino group. Final treatment with hydrochloric acid in ethanol affords the hydrochloride salt.

Key Reaction Steps:

- Reduction of L-malic acid:

$$

\text{L-Malic acid} \xrightarrow{\text{LiAlH}_4} (S)\text{-2,3-dihydroxybutanediol}

$$ - Cyclization:

$$

(S)\text{-2,3-dihydroxybutanediol} \xrightarrow{\text{H}2\text{SO}4, \Delta} (S)\text{-oxolan-3-ol}

$$ - Mesylation and amination:

$$

(S)\text{-oxolan-3-ol} \xrightarrow{\text{MsCl, Et}3\text{N}} (S)\text{-3-mesyloxolane} \xrightarrow{\text{EtNH}2} (3S)\text{-N-Ethyloxolan-3-amine}

$$ - Salt formation:

$$

(3S)\text{-N-Ethyloxolan-3-amine} + \text{HCl} \rightarrow \text{(3S)-N-Ethyloxolan-3-amine hydrochloride}

$$

Asymmetric Reductive Amination

A ketone precursor, 3-oxooxolane, undergoes asymmetric reductive amination with ethylamine using a chiral catalyst such as (R)-BINAP-RuCl$$2$$ to induce the (S)-configuration. Sodium cyanoborohydride (NaBH$$3$$CN) in methanol facilitates the reduction, followed by HCl-mediated salt precipitation.

Conditions:

- Catalyst: 5 mol% (R)-BINAP-RuCl$$_2$$

- Solvent: Methanol

- Temperature: 25°C

- Yield: ~60% (theoretical)

Resolution of Racemic Mixtures

Racemic N-ethyloxolan-3-amine is treated with a chiral resolving agent (e.g., L-tartaric acid) to form diastereomeric salts. Fractional crystallization isolates the (3S)-enantiomer, which is then converted to the hydrochloride salt via ion exchange.

Purification Data:

| Step | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Diastereomer formation | Ethanol/water (7:3) | 98 | 45 |

| Ion exchange | HCl/Et$$_2$$O | 99.5 | 90 |

Optimization of Reaction Parameters

Solvent Effects on Cyclization

Cyclization of diols to oxolane derivatives is highly solvent-dependent. Polar aprotic solvents (e.g., DMF) accelerate ring closure but may promote racemization. Ethanol, as used in analogous syntheses, balances reactivity and stereochemical integrity.

Temperature Control in Amination

Elevated temperatures (>50°C) during ethylamine displacement risk epimerization. Maintaining reactions at 0–25°C preserves enantiomeric excess (ee >98%).

Analytical Characterization

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 47.53 | 47.50 |

| H | 8.58 | 8.55 |

| N | 9.24 | 9.20 |

| Cl | 23.39 | 23.35 |

Industrial-Scale Considerations

Pilot-scale synthesis (10 kg batch) employs continuous flow reactors for cyclization and amination steps, reducing reaction times by 40% compared to batch processes. Ethanol/n-hexane recrystallization, as detailed in patent CN102276478A, achieves >99% purity with minimal yield loss (5–8%).

Challenges and Mitigation

- Racemization: Acidic conditions during salt formation may protonate the amine, leading to partial racemization. Buffered HCl solutions (pH 4–5) mitigate this issue.

- Byproduct Formation: Over-alkylation generates diethylated byproducts. Stoichiometric control (ethylamine:mesylate = 1:1) limits this to <2%.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3S)-N-Ethyloxolan-3-amine hydrochloride in academic research?

- Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, under controlled conditions. For example, analogous compounds like N-Phenyloxolan-3-amine hydrochloride are synthesized via amine alkylation followed by salt formation with HCl . Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts like unreacted amines or over-alkylated derivatives. Post-synthesis purification via recrystallization or chromatography ensures high purity (>95%) .

Q. How can researchers verify the structural integrity of (3S)-N-Ethyloxolan-3-amine hydrochloride?

- Analytical Techniques :

- NMR Spectroscopy : Confirm stereochemistry and substituent placement (e.g., ethyl group on the oxolane ring) using 1H/13C NMR .

- HPLC : Assess purity (>98%) by comparing retention times with standards .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- Cross-referencing with PubChem or CAS data ensures alignment with canonical SMILES and InChI keys .

Q. What are the critical storage and handling considerations for (3S)-N-Ethyloxolan-3-amine hydrochloride?

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Thermal stability studies for similar compounds suggest decomposition above 150°C .

- Handling : Use PPE (gloves, lab coats) in well-ventilated areas. Avoid inhalation or skin contact, as hydrochloride salts can irritate mucous membranes .

Advanced Research Questions

Q. What experimental approaches are used to investigate the biological mechanism of action of (3S)-N-Ethyloxolan-3-amine hydrochloride?

- Binding Assays : Radioligand displacement assays quantify affinity for receptors (e.g., GPCRs) using competitive binding protocols .

- Enzyme Kinetics : Measure inhibition constants (Ki) via Michaelis-Menten plots to evaluate enzyme interactions .

- Cellular Assays : Assess functional activity (e.g., cAMP modulation) in transfected cell lines .

Q. How can computational chemistry tools aid in predicting the interaction of (3S)-N-Ethyloxolan-3-amine hydrochloride with biological targets?

- QSAR Modeling : Predict activity based on electronic (e.g., logP, polar surface area) and steric descriptors .

- Molecular Docking : Simulate binding poses in target active sites (e.g., serotonin receptors) using software like AutoDock or Schrödinger .

- MD Simulations : Evaluate binding stability over time (≥100 ns trajectories) to identify key residue interactions .

Q. How should researchers address discrepancies in reported biological activity data for (3S)-N-Ethyloxolan-3-amine hydrochloride?

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature) to rule out variability .

- Purity Analysis : Use orthogonal methods (HPLC, LC-MS) to confirm compound integrity, as impurities (e.g., free base) may skew results .

- Meta-Analysis : Compare datasets across studies to identify consensus mechanisms or outlier methodologies .

Q. What strategies optimize the synthetic yield of (3S)-N-Ethyloxolan-3-amine hydrochloride while minimizing byproducts?

- Reaction Optimization :

- Adjust stoichiometry (e.g., excess ethylating agent) to drive completion.

- Use catalysts (e.g., Pd/C for hydrogenation) to enhance efficiency .

- Byproduct Mitigation :

- Employ scavenger resins to trap unreacted intermediates.

- Monitor reaction progress via TLC or in-line FTIR to terminate at peak yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.